Cas no 855836-08-7 (5-Amino-2-bromo-4-nitrophenol)
5-Amino-2-bromo-4-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-2-bromo-4-nitrophenol
- DTXSID80681477
- SB80720
- 855836-08-7
- A863535
- BS-23321
- MFCD16036100
- DB-229317
-
- MDL: MFCD16036100
- Inchi: 1S/C6H5BrN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2
- InChI Key: IZFUAQAHNPUZGL-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C=1)[N+](=O)[O-])N)O
Computed Properties
- Exact Mass: 231.94835g/mol
- Monoisotopic Mass: 231.94835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 92.1Ų
5-Amino-2-bromo-4-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A602515-250mg |
5-Amino-2-bromo-4-nitrophenol |
855836-08-7 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A602515-500mg |
5-Amino-2-bromo-4-nitrophenol |
855836-08-7 | 500mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A602515-2.5g |
5-Amino-2-bromo-4-nitrophenol |
855836-08-7 | 2.5g |
$ 320.00 | 2022-06-08 | ||
| Alichem | A019146266-10g |
5-Amino-2-bromo-4-nitrophenol |
855836-08-7 | 95% | 10g |
$403.52 | 2023-08-31 | |
| Alichem | A019146266-25g |
5-Amino-2-bromo-4-nitrophenol |
855836-08-7 | 95% | 25g |
$677.16 | 2023-08-31 | |
| abcr | AB270834-1 g |
5-Amino-2-bromo-4-nitrophenol, 98%; . |
855836-08-7 | 98% | 1g |
€178.00 | 2023-04-26 | |
| abcr | AB270834-5 g |
5-Amino-2-bromo-4-nitrophenol, 98%; . |
855836-08-7 | 98% | 5g |
€450.00 | 2023-04-26 | |
| abcr | AB270834-25 g |
5-Amino-2-bromo-4-nitrophenol, 98%; . |
855836-08-7 | 98% | 25g |
€1266.00 | 2023-04-26 | |
| abcr | AB270834-1g |
5-Amino-2-bromo-4-nitrophenol, 98%; . |
855836-08-7 | 98% | 1g |
€178.00 | 2025-04-16 | |
| abcr | AB270834-5g |
5-Amino-2-bromo-4-nitrophenol, 98%; . |
855836-08-7 | 98% | 5g |
€450.00 | 2025-04-16 |
5-Amino-2-bromo-4-nitrophenol Suppliers
5-Amino-2-bromo-4-nitrophenol Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 5-Amino-2-bromo-4-nitrophenol
5-Amino-2-bromo-4-nitrophenol (CAS No. 855836-08-7): A Comprehensive Guide to Properties, Applications, and Market Trends
5-Amino-2-bromo-4-nitrophenol (CAS No. 855836-08-7) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This brominated nitrophenol derivative serves as a crucial intermediate in various chemical syntheses, particularly in the development of dyes, pharmaceuticals, and advanced materials. With the increasing demand for specialty chemicals in research and industrial applications, understanding this compound's characteristics and potential uses becomes essential for chemists and industry professionals.
The molecular structure of 5-Amino-2-bromo-4-nitrophenol features three distinct functional groups: an amino group (-NH2), a bromo substituent (-Br), and a nitro group (-NO2) attached to a phenolic ring. This combination creates a molecule with interesting electronic properties and reactivity patterns. Recent studies in organic synthesis methodologies have highlighted how such multifunctional aromatic compounds can serve as building blocks for more complex molecular architectures. The presence of both electron-donating (amino) and electron-withdrawing (nitro and bromo) groups makes this compound particularly valuable in designing materials with tailored properties.
In the pharmaceutical sector, derivatives of 5-Amino-2-bromo-4-nitrophenol have shown promise in drug discovery programs. Researchers investigating targeted drug delivery systems have utilized similar structures as molecular scaffolds due to their ability to undergo various chemical transformations. The compound's solubility characteristics, which can be modified through pH adjustment, make it particularly interesting for developing pH-responsive drug formulations – a hot topic in current medicinal chemistry research.
The dye industry represents another significant application area for 5-Amino-2-bromo-4-nitrophenol. As a dye intermediate, it contributes to the synthesis of complex colorants used in textiles, inks, and specialty coatings. With growing environmental concerns, the development of eco-friendly dyes has become a priority, and this compound's potential in creating more sustainable colorant systems is currently under investigation by several research groups worldwide.
From a commercial perspective, the global market for specialty chemical intermediates like 5-Amino-2-bromo-4-nitrophenol has seen steady growth, driven by increasing demand from emerging economies and the pharmaceutical sector. Quality control remains paramount, with manufacturers focusing on high-purity synthesis methods to meet the stringent requirements of end-users. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify the compound's purity and structural integrity.
Recent advancements in green chemistry have influenced the production processes for compounds like 5-Amino-2-bromo-4-nitrophenol. Researchers are exploring more sustainable synthetic routes that minimize waste generation and reduce energy consumption. These developments align with the chemical industry's broader shift toward environmentally benign processes, addressing one of the most pressing concerns among modern consumers and regulatory bodies alike.
Storage and handling of 5-Amino-2-bromo-4-nitrophenol require standard precautions for aromatic nitro compounds. While not classified as hazardous under normal conditions, proper laboratory practices should be followed, including the use of personal protective equipment and adequate ventilation. The compound's stability under various conditions makes it suitable for long-term storage when kept in appropriate containers away from strong oxidizers and extreme temperatures.
Looking toward the future, 5-Amino-2-bromo-4-nitrophenol continues to attract research interest for potential new applications. Areas such as materials science and molecular electronics may benefit from its unique electronic properties. As synthetic methodologies advance and analytical techniques become more sophisticated, our understanding of this compound's full potential will undoubtedly expand, opening new possibilities in various technological fields.
For researchers and industry professionals seeking reliable information about 5-Amino-2-bromo-4-nitrophenol, it's crucial to consult up-to-date technical literature and supplier specifications. The compound's CAS registry number (855836-08-7) serves as a unique identifier for precise information retrieval from chemical databases. As with any specialized chemical, working with reputable suppliers ensures access to high-quality material with consistent properties for research or industrial applications.
855836-08-7 (5-Amino-2-bromo-4-nitrophenol) Related Products
- 13073-25-1(2-Bromo-6-nitrophenol)
- 52427-05-1(2-Bromo-5-nitrophenol)
- 69076-62-6(2,4,6-Tribromo-3-nitrophenol)
- 5197-28-4(2-Bromo-4-nitroanisole)
- 77337-82-7(2-Bromo-5-nitroanisole)
- 101935-40-4(2-Bromo-3-nitrophenol)
- 5847-59-6(2-Bromo-4-nitrophenol)
- 99-28-5(2,6-dibromo-4-nitrophenol)
- 116632-23-6(3-Bromo-5-nitrophenol)
- 6943-69-7(5-Bromo-4-methoxy-2-nitroaniline)